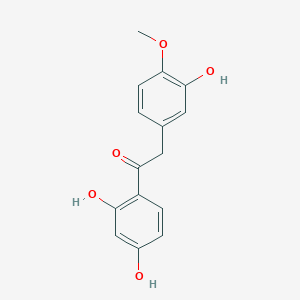
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of phenolic ketones These compounds are characterized by the presence of hydroxyl groups attached to aromatic rings and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one typically involves the condensation of appropriate phenolic precursors. A common method might include the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a phenol in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antioxidant due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one exerts its effects is likely related to its ability to interact with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethan-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethan-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(3-methoxy-4-hydroxyphenyl)ethan-1-one
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethan-1-one is unique due to the specific arrangement of hydroxyl and methoxy groups on the aromatic rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
36754-72-0 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O5/c1-20-15-5-2-9(7-14(15)19)6-12(17)11-4-3-10(16)8-13(11)18/h2-5,7-8,16,18-19H,6H2,1H3 |
InChI Key |
VVWAMVYAUWYPKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















